6-(4-Fluorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Fluorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of both nitrogen and sulfur atoms in the thiadiazole ring contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with appropriate bromo ketones . One common method includes the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields . The reaction is carried out in a solvent such as dimethylformamide (DMF) under microwave irradiation for a few minutes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Nitrophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
6-(4-Fluorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the fluorophenyl group, which enhances its biological activity and chemical stability compared to other similar compounds . The fluorine atom’s electronegativity and small size contribute to the compound’s ability to interact with biological targets more effectively .
Properties
Molecular Formula |
C13H12FN3S |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H12FN3S/c1-2-3-12-16-17-8-11(15-13(17)18-12)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3 |
InChI Key |
YTUBLBUOWIKNKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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